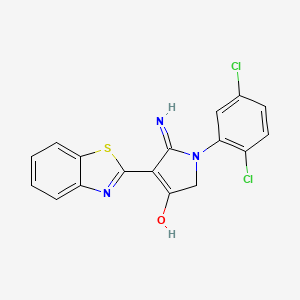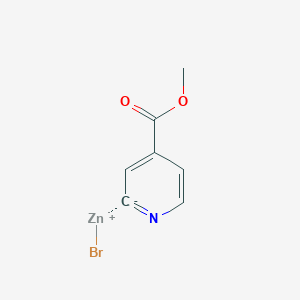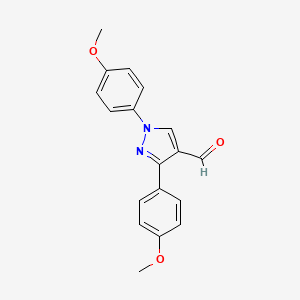
2,4,6-TrimethoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TrimethoxyphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethoxyphenyl group and a bromide ion. It is used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TrimethoxyphenylZinc bromide typically involves the reaction of 2,4,6-trimethoxyphenyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction can be represented as follows:
2,4,6−Trimethoxyphenyl bromide+Zn→2,4,6−TrimethoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-TrimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often employed to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2,4,6-TrimethoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules that are studied for their potential therapeutic effects.
Medicine: It plays a role in the development of new drugs by enabling the synthesis of novel pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2,4,6-TrimethoxyphenylZinc bromide involves the transfer of the 2,4,6-trimethoxyphenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-TrimethoxyphenylLithium
- 2,4,6-TrimethoxyphenylMagnesium bromide (Grignard reagent)
- 2,4,6-TrimethoxyphenylCopper
Uniqueness
Compared to similar compounds, 2,4,6-TrimethoxyphenylZinc bromide offers unique advantages in terms of reactivity and selectivity. It is less reactive than the corresponding lithium and magnesium compounds, making it more suitable for reactions that require milder conditions. Additionally, the presence of the zinc atom provides better control over the reaction, reducing the likelihood of side reactions.
Propriétés
Formule moléculaire |
C9H11BrO3Zn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3,5-trimethoxybenzene-6-ide |
InChI |
InChI=1S/C9H11O3.BrH.Zn/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NYCRXGQHXMQRNE-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=[C-]C(=C1)OC)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


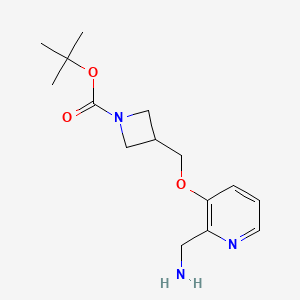
![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
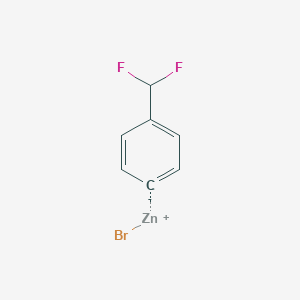
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
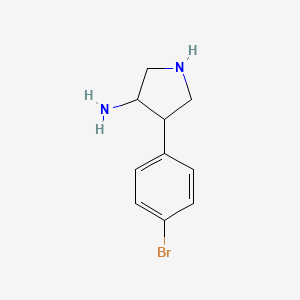
![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)

![(2Z)-2-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]formamido}imino)-2H-chromene-3-carboxamide](/img/structure/B14880817.png)
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
